N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a compound that belongs to the class of 1,2,4-oxadiazoles.
Preparation Methods
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the ethoxyphenyl and fluorophenoxy groups. One common method involves the reaction of 4-fluorobenzonitrile with 4-ethoxyphenol via nucleophilic aromatic substitution or Ullmann coupling to form 4,4’-diphenyl ether. This intermediate is then treated with hydroxylamine in ethanol at reflux, followed by cyclization with acyl chloride to form the desired oxadiazole ring .
Chemical Reactions Analysis
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction involving the condensation of amidoximes with carboxylic acid derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological pathways. For example, it can inhibit bacterial enzymes, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is unique due to its specific substitution pattern on the oxadiazole ring. Similar compounds include:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds have shown antitubercular activity.
N-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: This compound has similar structural features but different substituents, leading to variations in biological activity.
Properties
Molecular Formula |
C20H20FN3O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C20H20FN3O4/c1-3-17(27-16-11-7-14(21)8-12-16)18(25)22-20-23-19(28-24-20)13-5-9-15(10-6-13)26-4-2/h5-12,17H,3-4H2,1-2H3,(H,22,24,25) |
InChI Key |
JVPPNDROUWWGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)OCC)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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